molecular formula C13H15ClO5 B7762188 Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate

Cat. No.: B7762188
M. Wt: 286.71 g/mol
InChI Key: PNWBGDIJGMFKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is a chemical compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol. It is a useful research chemical often employed as a building block in organic synthesis. The compound features a chloro, ethoxy, and formyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate typically involves the esterification of 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)propanoate

    Reduction: 2-(2-chloro-6-ethoxy-4-hydroxyphenoxy)propanoate

    Substitution: 2-(2-amino-6-ethoxy-4-formylphenoxy)propanoate, 2-(2-thio-6-ethoxy-4-formylphenoxy)propanoate

Scientific Research Applications

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The chloro and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-6-ethoxyphenoxy)propanoate
  • Methyl 2-(2-chloro-4-formylphenoxy)propanoate
  • Methyl 2-(2-ethoxy-4-formylphenoxy)propanoate

Uniqueness

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is unique due to the presence of both chloro and formyl groups, which provide distinct reactivity patterns compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.

Properties

IUPAC Name

methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-4-18-11-6-9(7-15)5-10(14)12(11)19-8(2)13(16)17-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWBGDIJGMFKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.